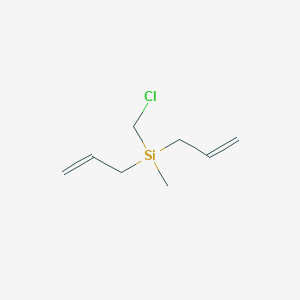

Diallyl(chloromethyl)methylsilane

Description

Contextualization within Allylsilane and Chloromethylsilane Chemistry

Allylsilanes are characterized by the presence of an allyl group (CH₂=CH-CH₂-) bonded to a silicon atom. The double bond of the allyl group exhibits high nucleophilicity, allowing for regiospecific reactions with a wide range of electrophiles to form new carbon-carbon bonds. acs.org This reactivity is a cornerstone of their utility in organic synthesis. The synthesis of allylsilanes can be achieved through various methods, including the palladium-catalyzed silylation of allylic alcohols with disilanes, which offers a route to regio- and stereodefined products. acs.orgorganic-chemistry.org Another common method involves the reaction of a chlorosilane with an allyl-containing Grignard reagent. organic-chemistry.org

Chloromethylsilanes , on the other hand, contain a chloromethyl group (-CH₂Cl) attached to silicon. The carbon-chlorine bond in these compounds is reactive and can participate in nucleophilic substitution reactions. For instance, the arylation of chloro(chloromethyl)dimethylsilane (B161097) can proceed on the silicon atom without disturbing the chloromethyl group. alfa-chemistry.com These compounds are valuable intermediates in the formation of silicones and other organosilicon materials. nih.gov Chlorosilanes, in general, react with water or moist air to produce hydrogen chloride. nih.gov

Diallyl(chloromethyl)methylsilane, by combining these functionalities, presents a dual reactivity profile. The allyl groups can engage in electrophilic substitution and addition reactions, while the chloromethyl group provides a handle for nucleophilic attack or further functionalization. This makes the compound a potential crosslinking agent or a monomer for the synthesis of specialized polymers. sinosil.comcfmats.comevonik.com

Historical Perspectives on Organosilicon Compound Research Relevant to this compound

The field of organosilicon chemistry has a rich history dating back to the 19th century. The first organosilicon compound, tetraethylsilane, was synthesized in 1863. encyclopedia.pub However, it was the extensive research by F.S. Kipping in the early 20th century, utilizing Grignard reagents to create organosilanes, that laid the practical foundation for the synthesis of compounds like this compound. gelest.com

The development of the "Direct Process" for producing methylchlorosilanes in the 1940s was a major industrial breakthrough, making the precursors for a vast array of organosilicon compounds, including silicones, widely available. encyclopedia.pubrsc.org This industrial-scale production of chlorosilanes is fundamental to the potential synthesis of this compound, which would likely start from a chlorosilane precursor. The continuous evolution of synthetic methodologies, such as catalyzed hydrosilylation and cross-coupling reactions, has further expanded the toolbox for creating functionalized organosilanes. youtube.com

Significance of Silicon-Based Compounds in Advanced Chemical Synthesis and Materials Science

Silicon-based compounds are of immense importance in both advanced chemical synthesis and materials science due to their unique properties. sbfchem.comwiley-vch.de In synthesis, organosilanes serve as versatile reagents and protecting groups. alfa-chemistry.comyoutube.com The distinct electronegativity of silicon compared to carbon leads to unique bond polarities and reactivity, enabling synthetic transformations that are not possible with purely organic molecules. alfa-chemistry.com

In materials science, silicon-containing polymers, such as silicones, exhibit exceptional properties including high thermal stability, chemical inertness, and hydrophobicity. wiley-vch.de These characteristics make them suitable for a wide range of applications, from sealants and adhesives to advanced coatings and biomedical devices. encyclopedia.pub Organosilicon compounds with multiple reactive groups, such as this compound, are particularly valuable as crosslinking agents to create robust polymer networks with enhanced mechanical and thermal properties. sinosil.comcfmats.comevonik.comspecialchem.com The ability to tailor the organic substituents on the silicon atom allows for the fine-tuning of the material's properties for specific applications. wiley-vch.de

Data Tables

Table 1: Physicochemical Properties of a Related Compound: Dichloro(chloromethyl)methylsilane

| Property | Value |

| Molecular Formula | C₂H₅Cl₃Si |

| Molecular Weight | 163.51 g/mol |

| Boiling Point | 121-122 °C |

| Density | 1.284 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

Data sourced from commercial supplier information for the likely precursor to this compound. sigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic Data for a Related Compound: Diallyldimethylsilane

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the allyl protons (CH₂, CH=CH₂) and the methyl protons on the silicon atom. |

| ¹³C NMR | Signals for the allyl carbons (olefinic and methylene) and the methyl carbon attached to silicon. |

This table presents expected spectroscopic features based on the analysis of a structurally similar compound, Diallyldimethylsilane. chemicalbook.comchemicalbook.com

Table 3: Common Synthetic Reactions for Allylsilanes

| Reaction Type | Description |

| Grignard Reaction | Reaction of a chlorosilane with an allyl Grignard reagent (e.g., allylmagnesium bromide) to form a silicon-carbon bond. gelest.com |

| Palladium-Catalyzed Silylation | Reaction of an allylic alcohol with a disilane (B73854) in the presence of a palladium catalyst. acs.orgorganic-chemistry.org |

| Hydrosilylation | Addition of a Si-H bond across a double or triple bond, often catalyzed by transition metals. youtube.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15ClSi |

|---|---|

Molecular Weight |

174.74 g/mol |

IUPAC Name |

chloromethyl-methyl-bis(prop-2-enyl)silane |

InChI |

InChI=1S/C8H15ClSi/c1-4-6-10(3,8-9)7-5-2/h4-5H,1-2,6-8H2,3H3 |

InChI Key |

RWUVECCDZUWDRS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CC=C)(CC=C)CCl |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of Diallyl Chloromethyl Methylsilane

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule from fundamental starting materials in a limited number of steps. For Diallyl(chloromethyl)methylsilane, these approaches can be conceptually organized around the formation of the silicon-carbon bonds. A highly effective and practical method involves the reaction of a chloromethyl-functionalized chlorosilane with an allyl-metal reagent.

A primary and industrially significant route for synthesizing tetraorganosilanes involves the nucleophilic substitution of chlorosilanes using organometallic reagents, such as Grignard reagents. orgsyn.org The synthesis of this compound can be efficiently achieved by reacting Dichloro(chloromethyl)methylsilane with two equivalents of Allylmagnesium bromide.

The reaction proceeds via the nucleophilic attack of the carbanionic center of the allyl group from the Grignard reagent on the electrophilic silicon atom of the chlorosilane. This displaces the chloride leaving groups in a stepwise manner to form the desired di-allylated product. The precursor, Dichloro(chloromethyl)methylsilane, is a known compound available for chemical synthesis. sigmaaldrich.com The Allylmagnesium bromide Grignard reagent is typically prepared by reacting magnesium metal with allyl bromide in a suitable ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.org Care must be taken to control the reaction temperature to prevent Wurtz-type coupling of the allyl groups to form 1,5-hexadiene. orgsyn.org

Reaction Scheme: (ClCH₂)Si(CH₃)Cl₂ + 2 CH₂=CHCH₂MgBr → (CH₂=CHCH₂)₂Si(CH₃)(CH₂Cl) + 2 MgBrCl

This method offers a high degree of specificity in constructing the target molecule from well-defined precursors.

Direct Reaction with Elemental Silicon

The Müller-Rochow process, also known as the Direct Process, is an industrial cornerstone for the production of methylchlorosilanes. wikipedia.orguni-wuppertal.de It involves the copper-catalyzed reaction of an alkyl halide with elemental silicon at high temperatures (typically 250-300°C) in a fluidized bed reactor. wikipedia.orguni-wuppertal.de While the primary application involves reacting methyl chloride with silicon to produce dimethyldichlorosilane, the process can accommodate other alkyl halides. mdpi.comencyclopedia.pub

Theoretically, this compound could be formed in a modified Müller-Rochow process by including allyl chloride in the feed gas along with methyl chloride and a source for the chloromethyl group, such as dichloromethane (B109758) or chloromethyl chloride. The reaction would produce a complex mixture of various organosilanes, including the desired product, which would then require separation by fractional distillation. wikipedia.org

Typical Müller-Rochow Reaction Conditions

| Parameter | Value |

|---|---|

| Reactants | Elemental Silicon, Methyl Chloride, Allyl Chloride |

| Catalyst | Copper |

| Promoters | Zinc, Tin, Antimony |

| Temperature | 250 - 300 °C |

The mechanism of the Direct Process is complex and not fully understood, but it is believed to involve the formation of a copper-silicon intermetallic species (Cu₃Si) that facilitates the transfer of the organic groups from the alkyl halide to the silicon atom. wikipedia.org The selectivity towards a specific product like this compound would be a significant challenge due to the multiple reactive species present.

Chlorination Pathways of Corresponding Methylsilanes

An alternative strategy involves the post-synthesis modification of a suitable precursor, namely Diallylmethylsilane. This approach hinges on the selective chlorination of the methyl group attached to the silicon atom.

Free-radical halogenation is a classic method for functionalizing alkanes and alkyl groups. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The chlorination of Diallylmethylsilane would be initiated by homolytic cleavage of chlorine (Cl₂) into two chlorine radicals (Cl•) using UV light or a chemical initiator like a peroxide.

A chlorine radical would then abstract a hydrogen atom from the methyl group of Diallylmethylsilane, generating a silyl-stabilized methyl radical and hydrogen chloride (HCl). This carbon-centered radical then reacts with another molecule of Cl₂ to yield the final product, this compound, and a new chlorine radical to continue the chain.

However, a significant drawback of free-radical chlorination is its notorious lack of selectivity. The reaction could also lead to chlorination at the allylic positions of the two allyl groups, as well as over-chlorination to produce Diallyl(dichloromethyl)methylsilane and Diallyl(trichloromethyl)methylsilane. This would result in a product mixture that is difficult to separate and purify.

To overcome the poor selectivity of radical-initiated chlorination, more sophisticated methods can be employed. Modern organic synthesis has developed reagents and catalytic systems capable of directing chlorination to specific C-H bonds. For instance, reagents like N-chlorosuccinimide (NCS) can be used for allylic and benzylic chlorination, sometimes offering improved selectivity over diatomic chlorine. orgsyn.org

Furthermore, advanced catalytic systems employing directing groups can achieve high regioselectivity. For example, sulfamate (B1201201) esters have been used to direct radical-mediated chlorination to specific aliphatic C-H bonds through a 1,6-hydrogen-atom transfer (HAT) mechanism. mdpi.com While not specifically documented for Diallylmethylsilane, one could envision a strategy where a precursor with a directing group is used to selectively functionalize the methyl group before its conversion to the final product. These selective methods, while powerful, often require multi-step syntheses and specialized catalysts, which may not be economically viable for large-scale production.

Methylation Reactions (e.g., via diazomethane (B1218177) under phase-transfer catalysis)

The outline suggests methylation as a synthesis route. While diazomethane is a potent methylating agent, it is primarily used to convert acidic protons, such as those in carboxylic acids and phenols, into methyl esters or methyl ethers, respectively. It functions by protonation followed by an Sₙ2 attack by the conjugate base. This pathway is not suitable for the formation of a chloromethyl group on a silane (B1218182). The synthesis of the target compound would proceed from a chloromethyl-functionalized precursor, as described in the Grignard reaction (Section 2.1), rather than through a methylation step.

Hydrosilylation Routes for Related Unsaturated Organosilanes

Hydrosilylation is a powerful, atom-economical reaction that involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond. researchgate.net This reaction is a major industrial process for producing organosilicon compounds and is typically catalyzed by transition metals, most commonly platinum complexes. researchgate.net

A plausible hydrosilylation route to this compound could involve the reaction of a silane containing a chloromethyl group and at least two Si-H bonds with an alkyne like propyne, or more directly, the reaction of (Chloromethyl)methylsilane with two equivalents of allene (B1206475). The addition of the Si-H bond across one of the double bonds in allene would generate an allylsilane. A second hydrosilylation would yield the final product.

Hypothetical Hydrosilylation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

However, controlling the regioselectivity of allene hydrosilylation can be challenging, potentially leading to a mixture of allylsilane and vinylsilane isomers. researchgate.net The reaction conditions, including the choice of catalyst and ligands, would be critical to directing the reaction toward the desired β,γ-hydrosilylation product.

Optimized Synthetic Protocols and Yield Enhancement Strategies

The synthesis of tetraorganosilanes, such as this compound, commonly relies on the nucleophilic substitution of chlorosilanes with organometallic reagents. While highly reactive organolithium reagents can be used, their functional group compatibility is limited. Less reactive organomagnesium reagents (Grignard reagents) often necessitate prolonged reaction times and elevated temperatures. orgsyn.org

A common precursor for the synthesis of related compounds is dichloro(chloromethyl)methylsilane. sigmaaldrich.com The synthesis of diallyl silanes, in general, can be challenging, with issues such as low yields and the presence of impurities being common. uta.edu Water contamination is a significant concern in Grignard reactions, as it can completely inhibit the formation of the desired product. uta.edu Therefore, meticulous control of moisture is critical for successful synthesis. uta.edu

To enhance yields and product purity, optimization of reaction parameters is crucial. This includes a systematic exploration of different reaction conditions to identify the most efficient protocol. uta.edu For instance, in the synthesis of (chloromethyl)dimethylphenylsilane, a related compound, a zinc-catalyzed substitution reaction of chlorosilanes with Grignard reagents has been shown to be effective. orgsyn.org The use of a catalyst can facilitate the reaction, allowing it to proceed under milder conditions.

A patented method for preparing a related compound, chloromethyl-methyl-dimethoxysilane, highlights an efficient process involving the reaction of chloromethylmethyldichlorosilane with trimethyl orthoformate and methanol (B129727). This method boasts a high yield of 98% and a purity of 100% (as determined by gas chromatography) under relatively mild conditions (50°C). google.com The reaction is carried out by adding the chloromethylmethyldichlorosilane to a mixture of trimethyl orthoformate and methanol over a period of one hour, followed by atmospheric distillation to isolate the product. google.com

Table 1: Comparison of Synthetic Parameters for a Related Silane google.com

| Parameter | Value |

| Starting Material | Chloromethylmethyldichlorosilane |

| Reagents | Trimethyl orthoformate, Methanol |

| Temperature | 50 °C |

| Reaction Time | 1 hour (addition) |

| Yield | 98% |

| Purity | 100% (GC) |

This table is interactive. You can sort and filter the data.

Advanced Synthetic Techniques and Scalability Considerations

For industrial applications, the scalability of synthetic processes is a primary concern. The direct synthesis of chloromethylsilanes often produces residues containing chloromethyl-disilanes. An economical and environmentally friendly approach involves the cleavage of the Si-Si bond in these disilanes using hydrogen chloride in the presence of a catalyst, such as alkylureas or hexamethylphosphoramide (B148902) (HMPT), to produce the desired chloromethyl-silanes. google.com This process is particularly suitable for recycling residues from technical chloromethyl-silane synthesis. google.com

The reaction is typically carried out by heating the chloromethyl-disilanes with the catalyst to a temperature range of 90 to 130°C, followed by the introduction of dry hydrogen chloride gas. google.com The resulting reaction products are then distilled off. google.com The reaction rate is primarily dependent on the rate of hydrogen chloride introduction. google.com When using the entire residue from the chloromethyl-silane synthesis, a continuous supply of heat is necessary due to the dilution effect. google.com

Reactivity Profiles and Reaction Mechanisms of Diallyl Chloromethyl Methylsilane

Electrophilic Transformations at Unsaturated Centers

The allyl groups in diallyl(chloromethyl)methylsilane are susceptible to attack by electrophiles. The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions, leading to addition, rearrangement, or elimination products.

Addition Reactions to Allyl Groups (e.g., with trifluoroacetic acid)

In the presence of a strong protic acid such as trifluoroacetic acid (TFA), this compound is expected to undergo electrophilic addition across the double bonds of its allyl groups. The reaction is initiated by the protonation of the double bond, leading to the formation of a secondary carbocation. This carbocation is stabilized by the adjacent silicon atom through β-silicon hyperconjugation. Subsequent attack by the trifluoroacetate (B77799) anion would yield the corresponding addition product.

The general mechanism involves the protonation of the terminal carbon of the allyl group, forming a more stable secondary carbocation beta to the silicon atom. The nucleophilic counter-ion then attacks this carbocation.

Table 1: Plausible Products of the Reaction of this compound with Trifluoroacetic Acid

| Reactant | Reagent | Plausible Product(s) |

| This compound | Trifluoroacetic Acid (TFA) | 2-(Trifluoroacetoxy)propyl(allyl)(chloromethyl)methylsilane and/or Bis(2-(trifluoroacetoxy)propyl)(chloromethyl)methylsilane |

Rearrangement Processes Induced by Electrophiles (e.g., with BF₃·2AcOH)

Lewis acids, such as boron trifluoride complexed with acetic acid (BF₃·2AcOH), can induce more complex transformations in diallylsilanes, including intramolecular cyclization and rearrangement. While specific data for this compound is not available, related diallylsilanes are known to undergo intramolecular cyclization in the presence of Lewis acids like aluminum chloride. acs.org This suggests that BF₃·2AcOH could catalyze an intramolecular electrophilic attack of one allyl group on the other, which has been activated by coordination of the Lewis acid.

This process would likely proceed through the formation of a transient silyl-stabilized carbocation, leading to the formation of a five- or six-membered silicon-containing heterocyclic ring. The chloromethyl group would remain as a substituent on the silicon atom within the newly formed ring system.

Elimination Reactions Involving Allyl Moieties

Under certain conditions, particularly with strong electrophiles and non-nucleophilic counterions, elimination reactions can compete with addition and rearrangement. Electrophilic attack on the allyl group can be followed by the elimination of a silyl (B83357) group, a process known as proto- or metallodesilylation. This type of reaction typically results in the formation of propene and a silyl species where the allyl group has been cleaved. The stability of the silicon-oxygen or silicon-halogen bond formed often drives this process.

Influence of Electrophile Nature and Reaction Conditions on Pathway Selectivity

The specific reaction pathway taken by this compound in the presence of an electrophile is a delicate balance of several factors:

Nature of the Electrophile: Strong, non-nucleophilic electrophiles may favor rearrangement and elimination pathways, while weaker electrophiles with nucleophilic counterions are more likely to result in addition products.

Reaction Temperature: Higher temperatures can provide the activation energy needed for rearrangement and elimination processes, while lower temperatures often favor the kinetic addition products.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and the reactivity of the electrophile, thereby affecting the reaction outcome.

Stoichiometry: The molar ratio of the electrophile to the diallylsilane can determine whether one or both allyl groups react.

Nucleophilic Reactivity at Silicon and Carbon Centers

The presence of both a silicon atom and a chloromethyl group provides two potential sites for nucleophilic attack in this compound.

Reactions with Phosphide (B1233454) Nucleophiles (e.g., KPH₂ for phosphabicycle formation)

The reaction of this compound with a phosphide nucleophile, such as potassium phosphide (KPH₂), presents an intriguing possibility for the synthesis of novel phosphorus- and silicon-containing heterocycles. This reaction is expected to proceed via a tandem nucleophilic substitution and intramolecular hydrophosphination sequence.

The reaction would likely initiate with the nucleophilic attack of the phosphide anion at the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a P-C bond. This would generate an intermediate diallyl(phosphinomethyl)methylsilane. Subsequent intramolecular hydrophosphination, where the P-H bond adds across one of the allyl double bonds, would lead to the formation of a phosphasilacyclohexane ring. A second intramolecular hydrophosphination involving the remaining allyl group could then lead to the formation of a phosphabicyclic system. The regioselectivity of the hydrophosphination steps would influence the final structure of the bicyclic product.

Table 2: Proposed Reaction Pathway for Phosphabicycle Formation

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + KPH₂ | Diallyl(phosphinomethyl)methylsilane | Nucleophilic substitution at the chloromethyl carbon. |

| 2 | Diallyl(phosphinomethyl)methylsilane | Phosphasilacyclohexane derivative | First intramolecular hydrophosphination. |

| 3 | Phosphasilacyclohexane derivative | Phosphabicycle | Second intramolecular hydrophosphination. |

Investigation of Chloride Displacement Reactions at the Chloromethyl Group

In related systems, such as (chloromethyl)trimethylsilane, reactions with organometallic reagents like Grignard reagents have been studied. However, these can sometimes lead to complex outcomes, including decomposition products. researchgate.net For instance, the reaction with (chloromethyl)trimethylsilane in the presence of aluminum chloride and benzene (B151609) did not yield the expected Friedel-Crafts alkylation product, but rather resulted in decomposition. researchgate.net

A more direct parallel can be drawn from the reactivity of pentacoordinate chloromethylsilicates, which are known to undergo nucleophilic substitution at the chloromethyl carbon. For example, a Martin silicate (B1173343) bearing a chloromethyl group reacts with n-butyllithium, resulting in the displacement of the chloride by the butyl group. researchgate.net This demonstrates the feasibility of Sₙ2-type reactions at the chloromethyl carbon, a pathway that is also available to this compound with appropriate nucleophiles.

Furthermore, migrations of organic groups from silicon to the carbon of the chloromethyl group can be induced, often facilitated by attack of a nucleophile at the silicon center, which then promotes a 1,2-migration. researchgate.net For example, the reaction of allyl(chloromethyl)dimethylsilane (B1268312) with sodium methoxide (B1231860) results in attack at the silicon, displacement of chloride, and a subsequent 1,2-migration of the allyl group. researchgate.net

Addition Reactions to Silicon (if applicable)

The silicon atom in this compound is electrophilic and can be attacked by nucleophiles. This can lead to the formation of hypervalent silicon intermediates, which are species where the silicon atom is bonded to more than four atoms (typically five or six). lsu.edu The formation of these pentacoordinate or hexacoordinate silicon species is a key feature of silicon chemistry and significantly influences the reaction pathways of organosilanes. lsu.edulibretexts.org

The addition of an anion, such as an alkoxide or a carbanion, to a tetravalent silane (B1218182) like this compound can form a more reactive hypervalent intermediate. lsu.edu This process increases the electron density on the silicon atom and can facilitate subsequent reactions, such as intramolecular rearrangements or displacement of other substituents.

For example, the reaction of allyl(chloromethyl)dimethylsilane with sodium methoxide in tetrahydrofuran (B95107) involves the initial attack of the methoxide ion on the silicon atom. researchgate.net This leads to a pentacoordinate intermediate from which chloride is displaced, coupled with a 1,2-migration of the allyl group to yield 1-(3-butenyl)methoxydimethylsilane. researchgate.net This type of reaction, involving initial nucleophilic addition to silicon, is a plausible pathway for this compound as well, potentially leading to rearranged products. The presence of two allyl groups could lead to even more complex rearrangement or cyclization scenarios following the initial nucleophilic attack at the silicon center.

Radical Reactions and Mechanistic Studies

The allyl groups in this compound make it a potential substrate for radical reactions. Allylic C-H bonds are weaker than typical alkyl C-H bonds and are thus more susceptible to hydrogen abstraction by radicals. Furthermore, the chloromethyl group can be a source of radicals or react with them.

While specific radical reaction studies on this compound are not widely documented, the reactivity of its constituent parts provides insight. The chloromethyl radical (•CH₂Cl) itself has been studied, for instance, in its reaction with dioxygen to form the chloromethylperoxy radical (CH₂ClOO•). researchgate.net This indicates that if a radical were formed at the chloromethyl carbon of the silane, it could participate in further oxidation reactions.

Hydrosilylation reactions, which can proceed via radical mechanisms (though often catalyzed by transition metals), are a cornerstone of silicon chemistry. gelest.com The addition of a Si-H bond across a double bond is a fundamental process. While this compound does not possess a Si-H bond for direct intramolecular hydrosilylation, its allyl groups can participate in radical additions. For example, organosilanes react with geminal polyhalides under peroxide catalysis. gelest.com This suggests that the chloromethyl group could potentially be involved in radical chain processes.

Mechanistically, a radical initiator could abstract a hydrogen atom from one of the allyl groups, generating a resonance-stabilized allylic radical. This radical could then undergo intermolecular reactions or, more significantly, an intramolecular radical cyclization by attacking the other allyl group, leading to the formation of a cyclic radical species.

Cyclization Pathways and Silaheterocycle Formation

One of the most significant reaction pathways for this compound involves intramolecular cyclization to form silaheterocycles (cyclic compounds containing a silicon atom in the ring). The presence of two allyl groups provides the structural prerequisite for such ring-forming reactions.

These cyclizations can be promoted by various reagents, including electrophiles and Lewis acids. For instance, the reaction of diallylsilanes with N,N-dichloroarenesulfonamides has been shown to produce silaheterocycles. bohrium.com In the case of diallyl(dimethyl)silane, this reaction yields 4-chloro-1-sulfonyl-1,2-azasilolidines. bohrium.com A similar pathway could be envisioned for this compound, leading to the formation of a five-membered ring containing silicon and nitrogen.

Lewis acid-catalyzed cyclizations are also a prominent reaction type for diallylsilanes. Aluminum chloride (AlCl₃) can catalyze the intramolecular cyclization and allylsilylation of diallylsilanes. researchgate.net This reaction typically proceeds via the formation of a β-silyl carbocation, which is stabilized by hyperconjugation with the C-Si bond. wikipedia.org The carbocation then attacks the second allyl group intramolecularly, leading to a cyclized product. For diallylsilanes reacting with allyltrimethylsilane (B147118) in the presence of AlCl₃, this leads to the formation of 1-silacyclohexane derivatives in good yields. researchgate.net

| Catalyst | Reactant | Product | Yield | Reference |

| AlCl₃ / Me₃SiCl | Diallyldimethylsilane, Allyltrimethylsilane | trans- and cis-3-allyl-1,1-dimethyl-5-((trimethylsilyl)methyl)-1-silacyclohexanes | Good | researchgate.net |

| N,N-dichloroarenesulfonamides | Diallyl(dimethyl)silane | 4-chloro-1-sulfonyl-1,2-azasilolidines | Moderate | bohrium.com |

This table presents examples of cyclization reactions with related diallylsilanes, illustrating potential pathways for this compound.

Computational Elucidation of Reaction Coordinates and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for understanding the mechanisms of complex organosilane reactions. These studies can elucidate reaction coordinates, identify transition states, and calculate activation energies, offering insights that are difficult to obtain experimentally.

For reactions involving organosilanes, computational studies have been used to investigate the structures of hypervalent silicon intermediates and the transition states for nucleophilic substitution. researchgate.net In the context of the reactivity of the chloromethyl group, DFT calculations have been applied to study the nucleophilic substitution of chloromethylsilicates, confirming the feasibility of such reaction pathways. researchgate.net

Regarding cyclization reactions, computational studies are invaluable for mapping the potential energy surface of intramolecular processes. For electrophile-initiated cyclizations of diallylsilanes, calculations can model the formation and stability of the key β-silyl carbocation intermediate. wikipedia.org They can also determine the preferred stereochemical outcome of the cyclization by comparing the energies of different transition states leading to various cyclic isomers.

While specific computational studies on this compound were not found, quantum chemical calculations have been performed on the reaction of the chloromethyl radical with dioxygen, predicting the structure of the resulting peroxy radical and its subsequent photodissociation products. researchgate.net This highlights the utility of computational methods in understanding the fundamental reactivity of the functional groups present in the target molecule. Future computational work could focus on the Lewis acid-catalyzed cyclization of this compound to map the reaction pathway and rationalize the formation of specific silacyclohexane (B14727737) products.

Applications of Diallyl Chloromethyl Methylsilane As a Precursor and Building Block

Role in the Synthesis of Complex Organosilicon Scaffolds

The distinct reactivity of its functional moieties makes Diallyl(chloromethyl)methylsilane a valuable starting point for creating sophisticated organosilicon structures. It can be elaborated into specialized ligands or serve as a node for building larger, multifunctional molecules.

While direct synthesis of phosphine (B1218219) ligands from this compound is not extensively documented, the compound’s structure offers clear potential pathways based on established organophosphorus chemistry. The chloromethyl group is the primary site for introducing phosphorus. One of the most fundamental methods for forming a carbon-phosphorus bond is the reaction between an organometallic reagent and a halophosphine. nih.gov The chloromethyl group of the silane (B1218182) could be converted into a Grignard or organolithium reagent, which can then act as a nucleophile attacking a chlorophosphine (e.g., PCl₃, R¹PCl₂, R¹R²PCl) to form the desired phosphine ligand.

Alternatively, the chlorine atom can be displaced by a metal phosphide (B1233454) (M-PR¹R²), another standard method for phosphine synthesis. nih.gov This nucleophilic substitution reaction would attach the phosphorus atom directly to the methyl group on the silicon. Furthermore, the two allyl groups provide additional reactive sites. They could potentially undergo hydrophosphination, an addition reaction where a P-H bond adds across the carbon-carbon double bond, to create phosphine-containing side chains. nih.gov These synthetic strategies could lead to novel P,N-heterocyclic phosphine ligands, which are of significant interest in organometallic catalysis. nih.gov Research into silicon-nitrogen-phosphorus compounds has shown that silyl (B83357) groups can be instrumental in the synthesis of phosphazenes and other P-N structures, suggesting further possibilities for derivatization. dtic.mil

This compound is inherently a multifunctional molecule that serves as a versatile platform for synthesizing more complex organosilanes. mdpi.com Its utility lies in the ability to selectively address its different reactive sites. The diallyl groups are amenable to a wide range of transformations, most notably hydrosilylation, where a Si-H bond adds across the double bond. rsc.org This reaction is a powerful tool for polymer synthesis and modification, allowing the silane to be grafted onto silicone polymers or to form larger oligomers. nih.govrsc.org

The chloromethyl group provides a reactive handle for introducing a variety of other functionalities via nucleophilic substitution reactions. This allows for the attachment of amines, alkoxides, thiols, or other organic moieties, thereby creating a diverse family of derivative compounds from a single precursor. The combination of these reactive sites makes this compound a key intermediate for producing organoalkoxysilanes, which are themselves important building blocks for hybrid organic-inorganic materials. mdpi.com By leveraging the sequential or orthogonal reactivity of the allyl and chloromethyl groups, chemists can design and construct intricate, purpose-built organosilicon molecules.

Integration in Polymer Chemistry and Material Science

The reactive nature of this compound makes it a valuable monomer and precursor in the field of material science, particularly for creating silicon-based polymers and ceramics.

This compound is a suitable monomer for the synthesis of polycarbosilanes (PCS), which are important preceramic polymers for producing silicon carbide (SiC). dtic.mil The production of SiC from polymeric precursors offers significant advantages, as the initial polymer structure can dictate the final properties of the ceramic, and it allows for the formation of complex shapes like fibers and films. ineosopen.org The general methodology involves the synthesis of a polycarbosilane, which is then pyrolyzed at high temperatures to yield an amorphous, and subsequently crystalline, ceramic material. researchgate.netosti.gov

Highly branched polycarbosilanes have been successfully synthesized using monomers that feature both chloroalkyl and allyl functionalities. ineosopen.org The allyl groups on this compound can undergo polymerization to form the main chain of the polycarbosilane. The chloromethyl group contributes to the carbon content of the final ceramic, which is crucial for achieving the desired stoichiometry. Research on poly(methylsilane-carbosilane) synthesized from related precursors like chloromethyldichloromethylsilane has demonstrated the viability of this approach for creating SiC with high ceramic yield and controlled composition. researchgate.net The polymerization of such monomers, often through methods like the Wurtz reaction or Grignard coupling, leads to a highly branched polymer whose structure is ideal for minimizing the release of gaseous products during pyrolysis, thus maximizing the ceramic yield. ineosopen.org

Table 1: Research Findings on Related Precursors for SiC Ceramics

| Precursor(s) | Synthesis Method | Key Findings | Ceramic Yield | Reference |

|---|---|---|---|---|

| (Chloromethyl)trichlorosilane, Allyl Chloride | Grignard Reaction | Resulted in highly branched polycarbosilanes (HBPCSs) with terminal allyl groups. | ~30% (increases with structuring agents) | ineosopen.org |

| Polydimethylsilane | Thermal Decomposition (Kumada Rearrangement) | Synthesized polycarbosilane (PCS) with high molecular weight. | 85% | researchgate.net |

| Methyl-dichlorosilane, Chloromethyldichloromethylsilane | Wurtz Condensation | Incorporation of chloromethyl groups increased molecular weight and improved ceramic yield. | 60-88% | researchgate.net |

In the silicone industry, the primary building blocks are methylchlorosilanes, with dimethyldichlorosilane being the key monomer for producing linear polydimethylsiloxane (B3030410) (PDMS). researchgate.net While this compound does not serve as a primary chain-forming monomer in the same way, its functional groups allow it to be a valuable additive for creating modified or cross-linked silicone polymers.

The two allyl groups can be readily incorporated into a silicone network. This can be achieved through co-polymerization or by reacting the silane with a pre-formed polymer containing Si-H groups via hydrosilylation. This process grafts the silane onto the polymer backbone, introducing pendant chloromethyl groups. These groups can then be used for further post-polymerization modification, allowing for the attachment of other functional molecules. This makes the compound an effective cross-linking agent or a "functionalizing" monomer, enabling the production of specialized silicones with tailored properties for applications in adhesives, coatings, or biomedical materials. rsc.org

Organosilicon compounds are widely used as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films for various applications, particularly in microelectronics. mit.edugelest.com These processes involve passing a volatile precursor over a heated substrate, where it thermally decomposes to form a solid thin film. gelest.com The composition of the film (e.g., SiC, SiN, SiO₂) is determined by the molecular structure of the precursor and the reaction conditions. researchgate.netresearchgate.net

A suitable precursor for CVD or ALD must have sufficient volatility and thermal stability to be transported into the reaction chamber without premature decomposition. researchgate.net While specific studies detailing the use of this compound for thin film deposition are not prominent, its molecular structure makes it a theoretical candidate. It contains silicon, carbon, and hydrogen, making it a potential single-source precursor for depositing silicon carbide (SiC) or silicon carbonitride (SiCN) films. researchgate.net The volatility of related organosilicon compounds has been studied, indicating that such molecules can be suitable for CVD processes. researchgate.net The controlled decomposition of this compound on a substrate could yield high-purity films, a key advantage of deposition techniques like ALD and MOCVD (Metal-Organic Chemical Vapor Deposition). acs.orgmdpi.com

Development of Novel Hybrid Organic-Inorganic Materials

The dual functionality of this compound makes it an ideal candidate for the synthesis of hybrid organic-inorganic materials. The silicon atom provides an inorganic character, which can contribute to properties such as thermal stability and mechanical strength, while the organic moieties—the allyl and chloromethyl groups—offer pathways for polymerization and functionalization.

The development of these hybrid materials often involves a sol-gel process or co-polymerization with other organic monomers. The chloromethyl group can be readily converted to other functional groups through nucleophilic substitution reactions, allowing for the introduction of specific functionalities into the final material. This versatility enables the tailoring of the material's properties for specific applications. For instance, the incorporation of this compound into a silica (B1680970) network can create a hybrid material with enhanced hydrophobicity and improved interfacial adhesion to organic polymers.

| Precursor | Reaction Type | Resulting Hybrid Material | Potential Properties |

| This compound | Sol-gel co-condensation with tetraethoxysilane (TEOS) | Organically modified silica gel | Enhanced thermal stability, tailored surface functionality |

| This compound | Co-polymerization with acrylic monomers | Crosslinked organic-inorganic polymer network | Improved mechanical strength, chemical resistance |

Contribution to Functional Materials Development

The unique chemical reactivity of this compound facilitates its use in the development of a wide range of functional materials, including advanced polymers and surface coatings.

Advanced Polymer Synthesis and Crosslinking Agents

In the realm of polymer chemistry, this compound serves as a valuable monomer and crosslinking agent. The two allyl groups can participate in polymerization reactions, such as free-radical polymerization or thiol-ene click chemistry, to form novel polymer backbones. The presence of the silicon atom within the polymer structure can impart desirable properties like low-temperature flexibility and gas permeability.

Furthermore, the trifunctional nature of this molecule (two allyl groups and one chloromethyl group) allows it to act as an effective crosslinking agent. During polymerization, the allyl groups can form covalent bonds with other polymer chains, creating a three-dimensional network structure. This crosslinking enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polymer. The chloromethyl group can also be utilized for post-polymerization modification, further expanding the functional capabilities of the material.

| Polymerization Method | Role of this compound | Resulting Polymer Structure | Key Advantages |

| Free-radical polymerization | Monomer/Crosslinker | Crosslinked polysiloxane-based network | Enhanced thermal and mechanical properties |

| Thiol-ene "click" chemistry | Allyl-functional monomer | Functionalized polythioether network | High reaction efficiency, uniform network formation |

Modifiers for Surface Chemistry and Coatings

The ability of this compound to functionalize surfaces makes it a key component in the formulation of advanced coatings. When applied to a substrate, the silane can react with surface hydroxyl groups (e.g., on glass, metal oxides, or ceramics) to form stable covalent bonds. This process, known as silanization, creates a durable surface modification.

The allyl and chloromethyl groups extending from the surface can then be used to anchor other molecules or polymer films, providing a versatile platform for creating functional coatings. For example, the allyl groups can be polymerized to form a thin polymer film with specific properties, or the chloromethyl group can be used to attach corrosion inhibitors, biocides, or other active agents. This approach allows for the precise engineering of surface properties such as wettability, adhesion, and bio-compatibility.

| Substrate | Modification Strategy | Resulting Surface Functionality | Application Example |

| Glass | Silanization followed by polymerization of allyl groups | Hydrophobic or functional polymer coating | Anti-fouling surfaces |

| Metal Oxide | Silanization and subsequent reaction of the chloromethyl group | Covalently attached functional molecules | Corrosion-resistant coatings |

Polymerization Characteristics and Mechanisms Involving Diallyl Chloromethyl Methylsilane

Homopolymerization Dynamics and Kinetic Studies

The homopolymerization of diallyl monomers is often characterized by a competition between the propagation of the polymer chain and intramolecular cyclization. While specific kinetic studies on the homopolymerization of diallyl(chloromethyl)methylsilane are not extensively documented in publicly available literature, the general principles can be inferred from studies on analogous diallyl compounds.

The polymerization of diallyl monomers is known to be challenging due to the allylic hydrogen, which can lead to degradative chain transfer, resulting in low molecular weight polymers. However, under suitable conditions, diallyl silanes can undergo homopolymerization, typically via a cyclopolymerization mechanism.

Kinetic studies on the homopolymerization of structurally similar diallyl monomers, such as diallyldimethylammonium chloride, have been conducted and can provide insights. For instance, the rate of polymerization (Rp) is typically dependent on the monomer and initiator concentrations.

Table 1: Illustrative Kinetic Data for Homopolymerization of a Diallyl Monomer Analogue

| Parameter | Value | Conditions |

| Order of reaction w.r.t. Monomer | 1.5 | Aqueous solution, 60°C |

| Order of reaction w.r.t. Initiator | 0.5 | Peroxydisulfate initiator |

| Activation Energy (Ea) | 85 kJ/mol | - |

Note: This data is for a diallyl analogue and is presented for illustrative purposes due to the lack of specific data for this compound.

Copolymerization Strategies with Other Monomers

Copolymerization is a versatile strategy to tailor the properties of polymers derived from this compound. The chloromethyl group offers a reactive site for further chemical modifications, making its copolymers of potential interest for various applications. This compound can be copolymerized with a range of vinyl monomers, such as styrenes, acrylates, and other olefins.

Table 2: Illustrative Reactivity Ratios for Copolymerization of a Diallyl Silane (B1218182) Analogue (M1) with a Vinyl Monomer (M2)

| Comonomer (M2) | r1 (Diallyl Silane) | r2 (Comonomer) | Copolymerization System |

| Styrene | 0.04 | 15.2 | Radical polymerization |

| Methyl Methacrylate | 0.12 | 5.8 | Radical polymerization |

| Vinyl Acetate | 1.2 | 0.1 | Radical polymerization |

Note: This data is for a diallyl silane analogue and is presented for illustrative purposes.

Cyclolinear Polymerization Mechanisms

The most prominent feature of diallyl monomer polymerization is the tendency to undergo cyclopolymerization, leading to the formation of linear polymers containing cyclic repeating units. This occurs through an alternating sequence of intermolecular and intramolecular propagation steps.

For this compound, the proposed mechanism involves the attack of an initiator radical on one of the allyl double bonds to form a primary radical. This radical can then either propagate intermolecularly by attacking another monomer molecule or, more favorably, undergo an intramolecular cyclization to form a five- or six-membered ring. The formation of a five-membered ring is generally kinetically favored, while a six-membered ring is thermodynamically more stable. The resulting cyclic radical then propagates the chain by reacting with another monomer molecule.

The structure of the resulting polymer is a linear chain of these cyclic units, often referred to as a cyclolinear polymer. The degree of cyclization is influenced by factors such as monomer concentration, temperature, and the nature of the solvent.

Radical Polymerization in Diallyl Systems

Radical polymerization is a common method for polymerizing diallyl monomers. The process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then add to one of the double bonds of the diallyl monomer.

A key challenge in the radical polymerization of diallyl systems is the potential for degradative chain transfer, where a hydrogen atom is abstracted from the allylic position of the monomer by a propagating radical. This results in a less reactive allylic radical and terminates the growth of the polymer chain, leading to the formation of oligomers. However, in cyclopolymerization, the intramolecular cyclization step is often fast enough to compete effectively with this chain transfer reaction, allowing for the formation of higher molecular weight polymers.

Insertion Polymerization Approaches

Insertion polymerization, particularly using Ziegler-Natta catalysts, is another approach that can be applied to the polymerization of diallyl monomers. wikipedia.orgresearchgate.netlibretexts.orglibretexts.org This method is well-known for producing stereoregular polymers from alpha-olefins. wikipedia.orgresearchgate.netlibretexts.orglibretexts.org Homogeneous Ziegler-Natta catalysts, often based on Group 4 metallocenes, have been shown to be effective for the polymerization of some diallyl silanes. wikipedia.org

The mechanism of insertion polymerization involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkyl bond of the growing polymer chain. libretexts.orglibretexts.org In the case of diallyl monomers, this can also be followed by an intramolecular cyclization step. The nature of the catalyst, including the metal center and the ligands, plays a crucial role in determining the activity, stereoselectivity, and the degree of cyclization. wikipedia.orgresearchgate.net

Influence of Substituent Effects on Polymerization Activity and Regioselectivity

The substituents on the silicon atom of diallyl silane monomers have a significant impact on their polymerization behavior. The methyl and chloromethyl groups in this compound influence both the electronic and steric environment of the double bonds, thereby affecting the polymerization activity and regioselectivity.

The electron-withdrawing nature of the chloromethyl group can influence the reactivity of the allyl groups. Steric hindrance from the substituents can also play a role in the approach of the monomer to the active center of the catalyst or the propagating radical, potentially affecting the rate of polymerization and the regioselectivity of the addition.

In cyclopolymerization, the substituents can influence the preference for the formation of five-membered versus six-membered rings during the intramolecular cyclization step. While detailed studies on the specific effects of the chloromethyl group in this context are limited, it is a crucial factor to consider in predicting and controlling the polymerization outcome.

Control Over Polymer Architecture and Molecular Weight

Controlling the polymer architecture and molecular weight is essential for tailoring the properties of the final material. In the polymerization of this compound, several strategies can be employed to achieve this control.

Monomer Concentration: In cyclopolymerization, lower monomer concentrations generally favor the intramolecular cyclization step, leading to a higher degree of cyclization and potentially affecting the molecular weight.

Initiator/Catalyst Concentration: The ratio of monomer to initiator or catalyst is a key parameter for controlling the molecular weight. A higher initiator concentration typically leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight.

Chain Transfer Agents: The addition of chain transfer agents can be used to regulate the molecular weight in radical polymerization.

Living/Controlled Polymerization Techniques: The application of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially offer better control over the molecular weight and architecture of polymers derived from this compound. These methods, however, would need to be adapted for the specific reactivity of this monomer.

Spectroscopic and Analytical Methodologies for Diallyl Chloromethyl Methylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Diallyl(chloromethyl)methylsilane. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Proton NMR is used to identify the hydrogen atoms in the molecule. The chemical shifts in the ¹H NMR spectrum of this compound are influenced by the electronic environment of the protons. libretexts.org Generally, protons on carbons bonded to the silicon atom and those on the allyl groups will have distinct chemical shifts. Protons on sp³-hybridized carbons, like the methyl and chloromethyl groups, absorb at higher fields compared to the protons on the sp²-hybridized carbons of the allyl groups. libretexts.org The electronegativity of the chlorine atom will cause a downfield shift for the protons of the chloromethyl group. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for organosilicon compounds. Although the natural abundance and sensitivity of the ²⁹Si isotope are low, it provides direct information about the silicon atom's chemical environment. researchgate.net The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. unige.chrsc.org For this compound, the ²⁹Si NMR chemical shift will be characteristic of a silicon atom bonded to a methyl group, a chloromethyl group, and two allyl groups.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH₃ | ~0.2 | Singlet |

| ¹H | Si-CH₂-Cl | ~2.8 | Singlet |

| ¹H | Si-CH₂-CH= | ~1.7 | Doublet |

| ¹H | =CH₂ | ~4.9 | Multiplet |

| ¹H | -CH= | ~5.8 | Multiplet |

| ¹³C | Si-CH₃ | ~ -4 | Singlet |

| ¹³C | Si-CH₂-Cl | ~30 | Singlet |

| ¹³C | Si-CH₂-CH= | ~24 | Singlet |

| ¹³C | =CH₂ | ~134 | Singlet |

| ¹³C | -CH= | ~114 | Singlet |

| ²⁹Si | (CH₃)(CH₂Cl)Si(CH₂CH=CH₂)₂ | ~ -2 | Singlet |

Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions. The data is compiled based on typical chemical shift ranges for similar functional groups. carlroth.comsigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C=C stretch from the allyl groups, typically appearing around 1640 cm⁻¹.

C-H stretches for both sp² and sp³ hybridized carbons. The =C-H stretch of the allyl group is expected above 3000 cm⁻¹, while the C-H stretches of the methyl and methylene (B1212753) groups will be just below 3000 cm⁻¹.

Si-C stretch , which is usually found in the region of 1250-700 cm⁻¹.

C-Cl stretch of the chloromethyl group, which typically absorbs in the range of 800-600 cm⁻¹.

CH₂ wag and twist vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| =C-H (Allyl) | Stretch | 3080-3010 |

| C-H (Methyl, Methylene) | Stretch | 2960-2850 |

| C=C (Allyl) | Stretch | ~1640 |

| Si-CH₃ | Deformation | ~1260 |

| Si-C | Stretch | 1250-700 |

| C-Cl | Stretch | 800-600 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In the context of this compound research, GC-MS is crucial for:

Purity Assessment: Determining the purity of the synthesized this compound by separating it from any starting materials, byproducts, or impurities.

Product Mixture Analysis: Identifying the components of complex mixtures resulting from reactions involving this compound. The gas chromatograph separates the volatile components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification by comparing the fragmentation pattern to spectral libraries.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of bonds within the molecule.

Advanced Chromatographic Techniques (e.g., SEC for polymer analysis)

When this compound is used as a monomer or crosslinking agent in polymerization reactions, the resulting polymers require characterization using advanced chromatographic techniques.

Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is a fundamental technique for determining the molecular weight distribution of polymers. rsc.orgrsc.org It separates polymer molecules based on their hydrodynamic volume in solution. rsc.org Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.

By coupling SEC with detectors such as a refractive index (RI) detector and a multi-angle light scattering (MALS) detector, it is possible to obtain absolute molecular weight averages (such as the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer. rsc.org This information is vital for understanding the structure-property relationships of polymers derived from this compound.

Theoretical and Computational Studies of Diallyl Chloromethyl Methylsilane

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

No specific studies detailing quantum chemical calculations on the molecular structure and electronic properties of Diallyl(chloromethyl)methylsilane were found.

Computational Modeling of Reaction Pathways and Energetics

There is no available research on the computational modeling of the reaction pathways and energetics of this compound.

Density Functional Theory (DFT) Applications to Reactivity and Selectivity

No publications applying Density Functional Theory to analyze the reactivity and selectivity of this compound could be identified.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of this compound have been reported in the literature.

Predictive Modeling of Polymerization Behavior

There is a lack of research on the predictive modeling of the polymerization behavior of this compound.

Future Research Directions and Emerging Areas

Catalyst Development for Enhanced Diallyl(chloromethyl)methylsilane Transformations

The reactivity of the allyl groups in this compound opens up a plethora of potential transformations, including hydrosilylation, cross-coupling, and polymerization reactions. A key area for future research will be the development of novel catalysts to control the chemo-, regio-, and stereoselectivity of these reactions.

Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental reaction in organosilicon chemistry. While platinum-based catalysts like Speier's and Karstedt's catalysts are commonly used, there is a growing interest in developing catalysts based on more abundant and less expensive metals. mdpi.com Future work could focus on exploring iron, cobalt, or nickel complexes for the hydrosilylation of one or both allyl groups of this compound. nih.govacs.org Such research could lead to more sustainable and economical synthetic routes to functionalized organosilanes.

Another promising avenue is the development of catalysts for the isomerization of the allyl groups to propenyl groups. Boron-based catalysts, such as B(C6F5)3, have been shown to effectively catalyze the E-selective isomerization of allylsilanes, which can then participate in subsequent reactions like Hiyama coupling. acs.orgnih.gov Investigating similar catalytic systems for this compound could provide access to a new range of vinylsilane intermediates.

The development of catalysts for the selective transformation of one allyl group while leaving the other intact would be a significant advancement, enabling the synthesis of complex, multifunctional organosilanes. This could involve the use of sterically demanding catalysts or protecting group strategies.

| Potential Catalytic Transformation | Catalyst System to Explore | Potential Product | Anticipated Benefit |

| Hydrosilylation | Earth-abundant metal complexes (Fe, Co, Ni) | (3-(Trialkoxysilyl)propyl)(allyl)(chloromethyl)methylsilane | Increased sustainability and reduced cost |

| Isomerization-Coupling | B(C6F5)3 followed by Pd-catalyzed Hiyama coupling | (Chloromethyl)methyl(propenyl)(styryl)silane | Access to novel vinylsilane building blocks |

| Selective Mono-functionalization | Sterically hindered transition metal catalysts | Mono-epoxidized or mono-hydroborated this compound | Synthesis of complex, multifunctional organosilanes |

Stereoselective Synthesis and Chiral Derivatives of this compound

The synthesis of chiral organosilanes is of great interest due to their potential applications in asymmetric synthesis and materials science. sioc-journal.cn Future research could focus on developing methods for the stereoselective synthesis of chiral derivatives of this compound. This could involve several approaches.

One approach is the use of chiral catalysts for the asymmetric transformation of the allyl groups. For example, enantioselective hydrosilylation or cyclopropanation of one of the allyl groups would introduce a chiral center into the molecule. Significant advances have been made in the catalytic enantioselective preparation of chiral allylsilanes, and these methodologies could be adapted for this compound. sioc-journal.cn

Another strategy would be to start with a chiral precursor. For instance, the reaction of a chiral Grignard reagent with a suitable chlorosilane could be explored to generate a chiral center at the silicon atom. The synthesis of silicon-stereogenic organosilanes is an underdeveloped area of research, and the unique functionality of this compound makes it an interesting target for such investigations. mdpi.com

The development of methods to control the diastereoselectivity of reactions involving both allyl groups would also be a valuable area of research. For example, a sequential reaction strategy could be employed to introduce two different chiral functional groups, leading to the formation of diastereomeric products.

| Approach to Chirality | Synthetic Strategy | Potential Chiral Product |

| Catalytic Asymmetric Transformation | Enantioselective epoxidation of one allyl group using a chiral catalyst. | Chiral mono-epoxidized this compound |

| Chiral Precursor Synthesis | Reaction of dichloromethyl(chloromethyl)silane with a chiral allyl Grignard reagent. | This compound with a chiral substituent on an allyl group |

| Diastereoselective Synthesis | Sequential asymmetric dihydroxylation of the two allyl groups. | Diastereomeric tetraol derivatives of this compound |

Bio-inspired and Sustainable Approaches in this compound Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes. Future research on this compound should explore more sustainable and bio-inspired synthetic methods. This could involve the use of greener solvents, renewable starting materials, and catalysts that operate under milder reaction conditions.

One area of interest is the use of biocatalysts for the transformation of this compound. Enzymes, such as lipases or oxidases, could potentially be used for the selective functionalization of the allyl groups. Furthermore, bio-inspired approaches, such as those mimicking the enzymatic formation of biosilica in diatoms, could be explored for the controlled polymerization or material fabrication of this compound derivatives. researchgate.netnih.gov

The development of solvent-free reaction conditions or the use of benign solvents like water or supercritical CO2 would also contribute to the sustainability of this compound chemistry. For instance, radical reactions in aqueous media have been shown to be effective for the synthesis of some organosilanes. mdpi.com

Furthermore, exploring synthetic routes that minimize the generation of hazardous byproducts is crucial. For example, catalytic dehydrocoupling reactions offer a more sustainable alternative to traditional methods for forming Si-N or Si-O bonds, as they produce hydrogen gas as the only byproduct. rsc.org Investigating such reactions for the derivatization of this compound could lead to greener synthetic pathways.

Exploration of this compound in Novel Materials Applications

The presence of two polymerizable allyl groups and a reactive chloromethyl group makes this compound a promising monomer for the synthesis of novel polymers and materials. Future research should focus on exploring its potential in various material applications.

One potential application is in the synthesis of hyperbranched polymers. The AB2-type structure of this compound (with the two allyl groups as 'B' and the chloromethyl group as 'A' for subsequent functionalization) makes it a suitable candidate for the synthesis of hyperbranched polysiloxanes or polycarbosilanes. nih.gov These materials are known for their unique properties, such as low viscosity and high solubility.

This compound could also be used as a crosslinking agent in polymer chemistry. The two allyl groups can participate in polymerization reactions, while the chloromethyl group can be used for post-polymerization modification, allowing for the introduction of various functional groups. This could be useful in the development of functional coatings, adhesives, and composites.

Furthermore, organosilanes are known to be effective additives for improving the properties of polymers like PVC. mdpi.com The potential of this compound and its derivatives as photostabilizers or flame retardants for various polymers could be investigated. The aromatic functionalities can act as UV absorbers and radical scavengers. mdpi.com

| Material Application | Synthetic Approach | Potential Material Property |

| Hyperbranched Polymers | Self-condensing vinyl polymerization of the allyl groups. | Low viscosity, high solubility, high degree of branching. |

| Functional Coatings | Copolymerization with other monomers and post-functionalization of the chloromethyl group. | Enhanced adhesion, scratch resistance, and chemical stability. |

| Polymer Additives | Blending with commodity polymers like PVC. | Improved photostability and flame retardancy. |

Advanced Mechanistic Insights via In Situ Spectroscopy and Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic protocols. Future research should employ advanced spectroscopic techniques to gain real-time insights into these processes.

In situ spectroscopic methods, such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, could be used to monitor the progress of reactions involving this compound. This would allow for the identification of reaction intermediates and the determination of reaction kinetics. For example, monitoring the Grignard reaction for the synthesis of this compound could help in optimizing the addition rate and temperature to minimize side reactions. gelest.comvapourtec.com

Time-resolved spectroscopic techniques, such as laser flash photolysis, could be employed to study the dynamics of short-lived intermediates, such as silyl (B83357) radicals, that may be involved in certain reactions of this compound. mdpi.comnih.gov Understanding the behavior of these reactive species is key to controlling the outcome of radical-mediated transformations.

Computational studies, such as Density Functional Theory (DFT) calculations, could also be used to complement experimental investigations and provide a more detailed picture of the reaction pathways and transition states. This combined experimental and theoretical approach would provide a comprehensive understanding of the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Diallyl(chloromethyl)methylsilane, and how can researchers ensure method reproducibility?

- Answer : Gas chromatography (GC) is a robust method for analyzing organosilicon compounds, with system suitability tests ensuring reproducibility. For example, CV values <2% for retention times and peak areas (as validated for structurally similar diallyl sulfides) confirm method stability . Coupling GC with mass spectrometry (GC-MS) enhances specificity for identifying byproducts or degradation products. Nuclear magnetic resonance (NMR) (¹H, ¹³C, and ²⁹Si) is critical for structural elucidation, particularly distinguishing allyl and chloromethyl groups. Ensure inert conditions during sample preparation to prevent hydrolysis .

Q. What synthetic routes are recommended for this compound, and how can purity be optimized?

- Answer : A common route involves the reaction of chloromethylmethyldichlorosilane with allyl Grignard reagents. Key steps include:

- Step 1 : Slow addition of allylmagnesium bromide to chloromethylmethyldichlorosilane at -20°C under argon to minimize side reactions .

- Step 2 : Quenching with ammonium chloride and purification via fractional distillation (boiling point ~149°C, refractive index 1.436–1.438) .

- Purity validation : Use GC with flame ionization detection (FID) and compare retention times against commercial standards. Monitor for residual dichlorosilanes, which indicate incomplete substitution .

Q. How should this compound be stored to maintain stability, and what decomposition pathways are critical to monitor?

- Answer : Store in sealed, nitrogen-purged containers at 2–8°C to prevent hydrolysis and oxidation. Avoid contact with moisture, as the chloromethyl group is prone to hydrolysis, releasing HCl and forming silanols . Decomposition products can be identified via FT-IR (broad -OH stretches at 3200–3600 cm⁻¹) and GC-MS. Use non-sparking tools and grounded equipment during transfers to mitigate ignition risks .

Advanced Research Questions

Q. How can this compound be integrated into polymer precursors for advanced materials, and what parameters govern its reactivity?

- Answer : This compound serves as a crosslinker in UV-curable polysiloxane resins. Key parameters include:

- Photoinitiator selection : Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) at 1–2 wt% ensures efficient radical initiation .

- Curing kinetics : Monitor double-bond conversion via real-time FT-IR (disappearance of 1640 cm⁻¹ peak). Adjust allyl/chloromethyl ratios to balance mechanical strength (higher allyl content) and thermal stability (higher chloromethyl content) .

- Byproduct management : Side reactions (e.g., cyclization) can be minimized by maintaining reaction temperatures below 60°C and using stoichiometric allyl reagents .

Q. What experimental strategies resolve contradictions in catalytic efficiency data during this compound-mediated reactions?

- Answer : Discrepancies in catalytic performance (e.g., Pt vs. Rh complexes) often stem from trace moisture or oxygen. Mitigation strategies include:

- Pre-treatment : Dry substrates over molecular sieves and degas solvents via freeze-pump-thaw cycles.

- Control experiments : Compare yields under inert vs. ambient conditions to quantify moisture sensitivity.

- Spectroscopic analysis : Use ²⁹Si NMR to track silanol formation (δ = -50 to -60 ppm), indicating hydrolysis during catalysis .

Q. How does steric hindrance from the chloromethyl group influence this compound’s reactivity in nucleophilic substitutions?

- Answer : The chloromethyl group increases steric bulk, reducing nucleophilic attack rates. Kinetic studies (e.g., SN2 reactions with sodium ethoxide) show:

- Rate constants : Compare with analogous methylchlorosilanes using pseudo-first-order kinetics.

- Computational modeling : Density functional theory (DFT) reveals higher activation energies for backside attack due to allyl group interference .

- Experimental validation : Monitor reaction progress via HPLC with UV detection (λ = 210 nm) and correlate with steric parameters (e.g., Taft constants) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.